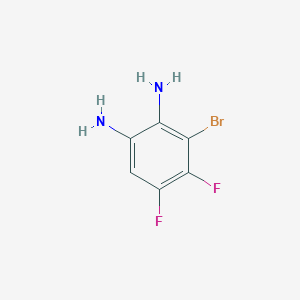

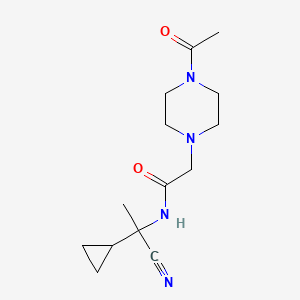

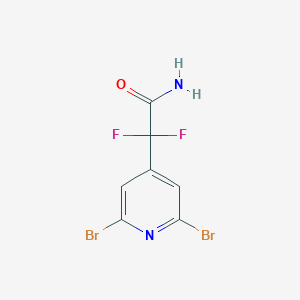

![molecular formula C7H8F2N2O2 B2895221 [3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid CAS No. 957487-29-5](/img/structure/B2895221.png)

[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid

Descripción general

Descripción

“[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid” is a chemical compound with the CAS Number: 957487-29-5 . It is not a hazardous compound and is available in solid form . The IUPAC name for this compound is 2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]acetic acid .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C7H8F2N2O2 . The InChI code for this compound is 1S/C7H8F2N2O2/c1-4-2-5(7(8)9)10-11(4)3-6(12)13/h2,7H,3H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 190.15 . It is a solid at room temperature . The compound is not hazardous .Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

- Regioselective Synthesis of Pyrazoles : A study explored the regioselective synthesis of trifluoromethylated pyrazoles, demonstrating how the reaction's outcome can be influenced by the solvent's nature. This work highlights the versatility of pyrazole compounds in synthetic chemistry and their potential in developing pharmaceuticals like Celebrex and SC-560 (Muzalevskiy et al., 2017).

Material Science and Corrosion Inhibition

- Corrosion Inhibition : Pyrazoline derivatives were studied for their effectiveness in enhancing the corrosion resistance of mild steel in hydrochloric acid solutions. This research provides insights into the applications of pyrazole derivatives in protecting industrial materials, highlighting their potential utility in extending the lifespan of metal components in corrosive environments (Lgaz et al., 2020).

Pharmaceutical and Biomedical Applications

- Antimicrobial Activity : Novel aryl hydrazone pyrazoline-5-ones containing a thiazole moiety were synthesized and evaluated for their antimicrobial activity. Such studies underscore the potential of pyrazole-based compounds in developing new antimicrobial agents (Reddy et al., 2013).

Coordination Chemistry and Metal Complexes

- Coordination Compounds and Polymers : Research on the coordination chemistry of pyrazole-carboxylic acid ligands with lanthanides resulted in the synthesis of new complexes and coordination polymers. These findings have implications for the development of new materials with potential applications in separation technologies and catalysis (Chen et al., 2013).

Direcciones Futuras

The field of difluoromethylation, which this compound is a part of, has seen significant advancements in recent years . The invention of multiple difluoromethylation reagents has benefited this field of research . The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting development . These advances have streamlined access to molecules of pharmaceutical relevance, generating interest for process chemistry .

Mecanismo De Acción

Target of Action

The primary target of [3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid is succinate dehydrogenase (SDH) . SDH is a key enzyme in the mitochondrial respiratory chain, also known as complex II . It plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, and in the electron transport chain, where it passes electrons to ubiquinone .

Mode of Action

This compound acts by inhibiting the activity of succinate dehydrogenase . The compound binds to the SDH enzyme, preventing it from catalyzing its normal reactions. This inhibition disrupts the normal flow of electrons within the mitochondrial respiratory chain, leading to a decrease in ATP production and an increase in reactive oxygen species .

Biochemical Pathways

The inhibition of SDH by this compound affects two major biochemical pathways: the citric acid cycle and the electron transport chain . In the citric acid cycle, the conversion of succinate to fumarate is blocked, disrupting the cycle and reducing the production of NADH and FADH2. In the electron transport chain, the flow of electrons from FADH2 to ubiquinone is interrupted, leading to a decrease in ATP production and an increase in reactive oxygen species .

Result of Action

The inhibition of SDH by this compound leads to a disruption in energy production and an increase in reactive oxygen species . This can result in cellular stress and potential cell death, particularly in cells with high energy demands or low antioxidant defenses .

Análisis Bioquímico

Biochemical Properties

[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the specific enzyme and reaction conditions . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, thereby altering its catalytic activity.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, this compound can impact cell signaling pathways, potentially altering the way cells respond to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the specific context . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes considerations of the compound’s stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term effects on cellular function have also been observed, with some studies indicating potential cumulative effects on cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or beneficial effects, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicity studies have indicated that excessively high doses of this compound can result in adverse effects on organ function and overall health.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can affect metabolic flux and alter metabolite levels, potentially influencing overall metabolic homeostasis . Enzymes such as oxidoreductases and transferases may play a role in the metabolism of this compound, leading to the formation of metabolites that can further participate in biochemical reactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This includes interactions with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is an important factor in its biochemical activity. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with other biomolecules and its overall function within the cell.

Propiedades

IUPAC Name |

2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O2/c1-4-2-5(7(8)9)10-11(4)3-6(12)13/h2,7H,3H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHCDOVBRCTYUSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(=O)O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

957487-29-5 | |

| Record name | 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

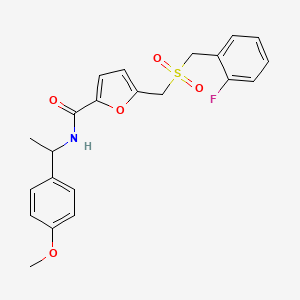

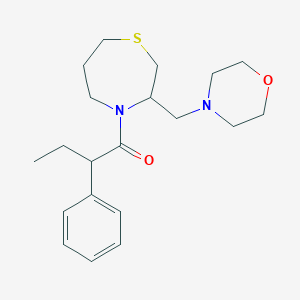

![4-(4-(1H-indol-4-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridin-5(4H)-yl)-4-oxobutanoic acid](/img/structure/B2895138.png)

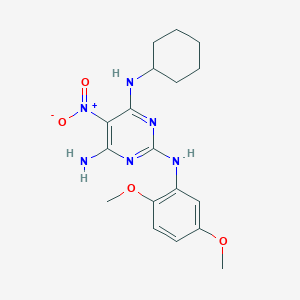

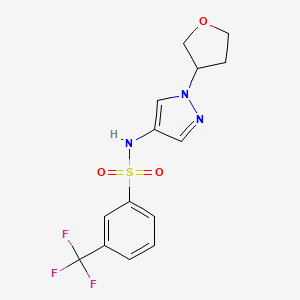

![3-(2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-4-carbonyl)pyridin-2(1H)-one](/img/structure/B2895142.png)

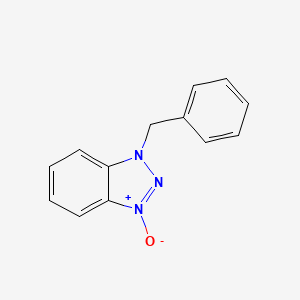

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamide](/img/structure/B2895150.png)

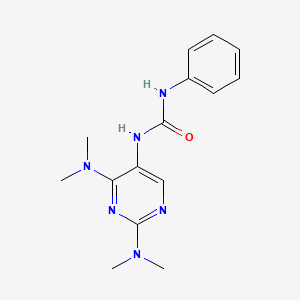

![2-chloro-N-{[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methyl}pyridine-4-carboxamide](/img/structure/B2895154.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxo-2-azabicyclo[4.2.0]octane-8-carboxylic acid](/img/structure/B2895156.png)